Erbium oxide

説明

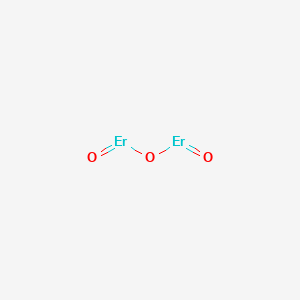

Erbium oxide, also known as erbia, is an inorganic compound with the formula Er₂O₃. It is a pink paramagnetic solid that finds uses in various optical materials. This compound is notable for its ability to upconvert photons, converting infrared or visible radiation into ultraviolet or violet radiation through multiple energy transfers or absorptions .

準備方法

Synthetic Routes and Reaction Conditions

Erbium oxide can be synthesized through several methods. One common method involves burning erbium metal in the presence of oxygen. The reaction is as follows: [ 4Er + 3O₂ → 2Er₂O₃ ]

Another method involves dissolving erbium salts, such as erbium chloride or erbium nitrate, in a solvent and then adding an oxidizing agent like hydrogen peroxide or oxygen. The solution is then allowed to react at an appropriate temperature to produce this compound precipitate .

Industrial Production Methods

In industrial settings, this compound is typically produced by dissolving erbium salts in a solvent to form a homogeneous solution. An oxidizing agent is then added slowly while stirring to ensure thorough mixing. The solution is allowed to react at a controlled temperature to produce this compound precipitate, which is then filtered, washed with deionized water, and dried to obtain the final product .

化学反応の分析

Reactions with Acids

Erbium oxide acts as a basic anhydride, reacting readily with mineral acids to form erbium(III) salts. Key reactions include:

Hydrochloric Acid (HCl)

In practice, the product is a hydrated complex:

The solution exhibits a yellow color due to the [Er(H₂O)₉]³⁺ complex .

Sulfuric Acid (H₂SO₄)

This reaction is critical in metallurgical processes for erbium extraction .

Reactivity with Atmospheric Components

-

Moisture and CO₂ Absorption : While Er₂O₃ is generally stable in dry air, prolonged exposure to humid air leads to surface hydration and potential carbonate formation .

-

Combustion : Erbium metal burns readily in air to form Er₂O₃:

.

Redox Reactions

As a basic oxide, Er₂O₃ participates in redox reactions with strong reducing agents. For example, in hydrogen environments at high temperatures, it may reduce to metallic erbium, though specific reaction pathways require further characterization .

Thermochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| Crystal Structure | Cubic (bixbyite) | |

| Density | 8.64 g/cm³ | |

| Melting Point | 2,344°C | |

| Specific Heat Capacity | 108.5 J·mol⁻¹·K⁻¹ | |

| Solubility in Water | Insoluble |

Nanoscale Reactivity

Ultrasonically synthesized Er₂O₃ nanoparticles display unique photoluminescent properties:

科学的研究の応用

Erbium oxide has a wide range of scientific research applications, including:

Optical Materials: Used in the production of optical fibers and amplifiers due to its ability to upconvert photons.

Nanomedicine: This compound nanoparticles have been studied for their potential in drug delivery and bioimaging.

Supercapacitors: Used as electrodes in supercapacitors due to its excellent electrochemical properties.

Wastewater Treatment: This compound-doped materials are used in the photocatalytic degradation of pollutants.

作用機序

The mechanism by which erbium oxide exerts its effects is primarily through its ability to upconvert photons. This process involves the absorption of low-energy infrared or visible light and the subsequent emission of higher-energy ultraviolet or violet light. This property is utilized in various optical and photonic applications . Additionally, this compound nanoparticles exhibit photoluminescence, making them useful in bioimaging and other biomedical applications .

類似化合物との比較

Erbium oxide can be compared with other rare earth oxides such as:

Holmium oxide (Ho₂O₃): Similar in structure and properties but has different photoluminescent characteristics.

Thulium oxide (Tm₂O₃): Also used in optical materials but has different upconversion properties.

Yttthis compound (Yb₂O₃): Used in similar applications but has different electronic and optical properties.

This compound is unique due to its specific photoluminescent properties and its ability to upconvert photons, making it particularly valuable in optical and photonic applications.

生物活性

Erbium oxide (Er2O3) is a rare earth metal oxide that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article delves into the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Overview of this compound

This compound is a white powder that exhibits high stability and is used in various applications, including optics, electronics, and catalysis. In recent years, its potential in biomedicine has been explored, particularly in cancer treatment and as a therapeutic agent due to its ability to generate reactive oxygen species (ROS).

Induction of Apoptosis

Research indicates that this compound nanoparticles (Er2O3-NPs) can induce apoptosis in cancer cells. A study focused on human hepatocellular carcinoma (Hep-G2) cells demonstrated that exposure to Er2O3-NPs resulted in increased levels of pro-apoptotic proteins (p53 and Bax) and decreased levels of the anti-apoptotic protein Bcl-2. This shift in protein expression suggests that Er2O3-NPs trigger apoptosis through ROS generation and subsequent DNA damage .

Key Findings:

- Cell Viability: The half-maximal inhibitory concentration (IC50) for Er2O3-NPs was found to be 6.21 µg/ml after 72 hours of exposure, indicating significant cytotoxicity against Hep-G2 cells .

- Mechanism: Increased ROS levels lead to genomic instability, triggering apoptotic pathways .

Antidiabetic Potential

This compound nanoparticles have also shown promise in treating diabetes. A recent study synthesized this compound nanoparticles using Hyphaene thebaica fruits and evaluated their effects on the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The findings indicated that these nanoparticles possess significant anti-diabetic properties, suggesting their potential use in managing diabetes .

Study on Hep-G2 Cells

A comprehensive study assessed the impact of different concentrations of Er2O3-NPs on Hep-G2 cell proliferation. The results confirmed that higher concentrations led to decreased cell viability and increased apoptosis rates. The study utilized several assays, including:

- Sulforhodamine B (SRB) Assay: To measure cell proliferation.

- Alkaline Comet Assay: To assess DNA damage.

- Flow Cytometry: For cell cycle analysis and apoptosis detection .

Antibacterial Activity

Another investigation highlighted the antibacterial properties of this compound nanoparticles. The study revealed that these nanoparticles exhibit significant antibacterial activity against various pathogens when exposed to daylight, further expanding their potential applications in medical fields .

Data Summary

| Study | Cell Type | Effect | IC50 (µg/ml) | Mechanism |

|---|---|---|---|---|

| Hep-G2 Cells | Cancer | Induction of apoptosis | 6.21 | ROS generation leading to DNA damage |

| Hyphaene thebaica Extract | Diabetic | Inhibition of α-glucosidase | Not specified | Enzyme inhibition |

| Antibacterial Activity | Various | Significant antibacterial effect | Not specified | Light-induced activity |

特性

IUPAC Name |

oxo(oxoerbiooxy)erbium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCBHWLJZDBHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Er]O[Er]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Erbium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Erbium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water insoluble, pink powder; [Hawley] | |

| Record name | Erbium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q1: What is the molecular formula and weight of erbium oxide?

A1: The molecular formula of this compound is Er₂O₃. Its molecular weight is 382.52 g/mol.

Q2: What is unique about the spectral emission of this compound?

A2: this compound exhibits selective line emission, meaning it has a high emittance at specific wavelengths and low emittance in the rest of the infrared spectrum. [, , , ] This makes it suitable for applications like thermophotovoltaic generators (TPV), as its emission can be tailored to match the response of specific photovoltaic cells, such as InGaAs cells. [, , ]

Q3: Does this compound change its optical properties with temperature?

A4: Yes, experimental measurements show that the emissivity of this compound is temperature-dependent. [] While the emissivity remains low and constant within the 2 to 5-micron wavelength range, its behavior at other wavelengths might vary with temperature. []

Q4: How does the presence of this compound impact the structure of tellurite-based glasses?

A5: The addition of this compound to tellurite-based glasses affects the glass network by increasing the number of non-bridging oxygens. [] This influences the bonding structure of components like TeO2, ZnO, and B2O3 within the glass matrix. []

Q5: What is the thermal shock resistance of pure this compound cylindrical structures?

A6: Pure this compound cylinders exhibit poor thermal shock resistance, making them prone to cracking and resulting in a short thermal cycle life. [] This limits their use as radiating mantles in high-temperature applications like thermophotovoltaic converter systems. []

Q6: Can this compound be used as an antireflective coating for silicon solar cells?

A8: Yes, this compound thin films, when subjected to specific rapid thermal annealing treatments, exhibit good antireflective properties on silicon. [] Annealing at 500 °C with controlled ramp and cooling rates reduces the average reflection significantly, leading to a substantial increase in the short circuit current of silicon-based photovoltaic devices. []

Q7: Is this compound compatible with liquid lithium, and what are its potential applications in fusion reactors?

A9: this compound exhibits good chemical compatibility with liquid lithium and is considered a promising candidate for magnetohydrodynamics (MHD) coatings in fusion reactors. [] These coatings, typically applied to the inside of tubing, help reduce pressure drops caused by liquid lithium flowing through strong magnetic fields. []

Q8: How does the substrate temperature affect the properties of this compound coatings deposited by sputtering?

A10: The substrate temperature during pulsed magnetron sputtering significantly influences the crystallization and properties of this compound coatings. [] High deposition rates and low substrate temperatures typically lead to the formation of a monoclinic Er₂O₃ phase. [] Increasing the substrate temperature affects the coating's crystalline quality and influences its electrical resistivity, impacting its suitability for applications like insulating coatings in fusion reactors. []

Q9: What are some applications of this compound in biomedical assays?

A11: this compound nanoparticles, alone or in composites with other materials like iron oxide, are being explored for their potential in biomedical assays. [] These applications stem from the material's unique optical and magnetic properties, making it suitable for techniques requiring fluorescence detection or magnetic manipulation. []

Q10: How can this compound be used in optical dosimetry for ionizing radiation fields?

A12: this compound exhibits radioluminescence in the infrared region, making it suitable for optical dosimetry in ionizing radiation fields. [] When used with radiation-resistant optical fibers, it offers advantages over conventional electric dosimetry systems, especially in environments with high electromagnetic noise like nuclear fusion systems. []

Q11: How is this compound used in the development of up-conversion phosphors?

A13: this compound is a key component in up-conversion phosphors, where it acts as an activator ion responsible for the up-conversion process. [, ] When combined with other materials like TiO2 and ZnO using methods like the MOD method, it allows for efficient energy transfer and controllable emission characteristics. [, ] These phosphors have potential applications in displays, solid-state lighting, and scintillator technology. [, ]

Q12: Can this compound be used as a gate dielectric in MOS technology?

A14: Yes, this compound shows promise as a potential gate dielectric in MOS technology due to its dielectric properties and compatibility with silicon. [] Research suggests that the presence of an interfacial SiO2 layer during deposition and subsequent annealing processes can significantly influence the effective dielectric constant and leakage current of this compound films. [] This control over electrical properties makes it attractive for developing next-generation transistors. []

Q13: What is the role of this compound in the solar thermochemical conversion of CO2?

A15: this compound is explored as a redox material in solar thermochemical cycles for splitting CO2. [] The process involves a cyclic reduction and oxidation of this compound at high temperatures driven by concentrated solar energy. [] While promising, the high temperatures required for efficient operation currently pose a challenge for wider implementation. []

Q14: How is this compound utilized in the preparation of rare-earth erbium alloys?

A16: this compound, alongside other rare-earth oxides, serves as the precursor material for producing rare-earth erbium alloys via electrolysis in a fluoride molten salt system. [] This method offers a relatively simple and environmentally friendly approach compared to conventional techniques, with the added benefit of producing minimal pollutants. []

Q15: Are there any computational studies on helium trapping in erbium hydrides?

A17: Yes, density functional theory (DFT) calculations have been employed to investigate the interaction of helium with this compound precipitates in erbium hydrides. [] These calculations provide insights into the energetic favorability of helium residing in the oxide phase compared to the bulk hydride, suggesting a possible mechanism for helium trapping during the aging of erbium tritides. []

Q16: What analytical techniques are commonly used to characterize this compound and related materials?

A16: Various analytical methods are employed to characterize this compound and related materials. These include:

- X-ray diffraction (XRD): for determining crystal structure and phase identification [, , , , , , ].

- Transmission electron microscopy (TEM): for visualizing nanoscale morphology and structure [, , ].

- Atomic force microscopy (AFM): for studying surface morphology and roughness [, ].

- Raman spectroscopy: for analyzing vibrational modes and bonding information [, ].

- X-ray photoelectron spectroscopy (XPS): for determining elemental composition and chemical states [].

- Photoluminescence (PL) spectroscopy: for investigating optical properties and energy transfer processes [, , , ].

- UV-Vis spectroscopy: for studying electronic transitions and optical band gap [, , ].

- Fourier-transform infrared (FTIR) spectroscopy: for identifying functional groups and bonding characteristics [, , ].

- Inductively coupled plasma mass spectrometry (ICP-MS): for quantifying elemental impurities [].

- Auger electron spectroscopy (AES): for analyzing elemental composition and depth profiling [].

- Scanning electron microscopy (SEM): for examining surface morphology and microstructure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。